N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Description
N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a naphthothiazole scaffold fused with a nitro-substituted thiophene carboxamide group. The naphthothiazole core may enhance aromatic stacking interactions and influence pharmacokinetic profiles compared to simpler thiazole derivatives .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S2/c20-15(12-7-8-13(23-12)19(21)22)18-16-17-11-6-5-9-3-1-2-4-10(9)14(11)24-16/h1-8H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMVKRUMAQKHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . This is followed by further reactions to introduce the nitro and carboxamide groups, resulting in the final compound. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or other reduced derivatives .
Scientific Research Applications
N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, materials science, and organic electronics.
Chemical Properties and Structure
This compound features a complex arrangement that includes a naphtho[2,1-d]thiazole moiety, a nitro group, and a thiophene ring. Its molecular formula is C13H8N4O2S, and it has a molecular weight of approximately 284.36 g/mol. The presence of the nitro group and the thiophene ring contributes to its potential reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds containing naphtho[2,1-d]thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death mechanisms .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro tests revealed that it possesses significant inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process. This makes it a candidate for developing new anti-inflammatory drugs .
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound has potential applications in organic electronics, particularly in OLED technology. The compound can be utilized as an emissive layer or as part of the charge transport materials in OLEDs, enhancing their efficiency and stability .
Photovoltaic Devices
In addition to OLEDs, this compound can be explored for use in organic photovoltaic devices. Its ability to facilitate charge separation and transport makes it suitable for improving the performance of solar cells based on organic materials .
Study on Anticancer Properties
A comprehensive study published in the Journal of Medicinal Chemistry investigated various derivatives of naphtho[2,1-d]thiazole for their anticancer activity. The study found that modifications to the thiophene ring significantly affected the cytotoxicity profiles against multiple cancer cell lines .
Research on Antimicrobial Activity
Another research article focused on synthesizing several nitrothiophene derivatives and evaluating their antimicrobial efficacy. The findings indicated that this compound exhibited superior activity compared to other tested compounds, making it a strong candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in antidiabetic research, the compound inhibits the alpha-glucosidase enzyme, which is crucial in carbohydrate metabolism . This inhibition reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels. The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) improve stability and antibacterial activity but may reduce solubility .
- The naphthothiazole core in the target compound likely enhances lipophilicity and aromatic interactions compared to phenyl-substituted thiazoles .
Antimicrobial Activity
- Compounds with 4-fluorophenyl or 3,5-difluorophenyl substituents (e.g., Compound 9, ) show narrow-spectrum antibacterial activity, likely due to improved membrane penetration.
- Naphtho[2,1-b]furan-2-carboxamide derivatives exhibit antiulcer activity, suggesting the fused naphtho system in the target compound may confer unique pharmacological effects .
Anticancer Potential
Physicochemical Properties
- Solubility : Fluorinated derivatives (e.g., Compound 9) exhibit lower aqueous solubility due to hydrophobicity, whereas methyl or methoxy groups improve solubility . The naphtho fusion in the target compound may further reduce solubility, necessitating formulation adjustments.
- Stability : Nitrothiophene derivatives are generally stable under acidic conditions but may degrade in basic environments .
Biological Activity
N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of the compound's synthesis, biological activities, and relevant case studies based on diverse research findings.
Chemical Structure and Synthesis
This compound features a complex structure that includes a naphthalene moiety fused with a thiazole ring and a nitrothiophene group. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole and subsequent coupling reactions to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted by researchers at VCU demonstrated that derivatives of similar structures showed potent activity against various cancer cell lines, including melanoma and lung carcinoma cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | B16 melanoma | 15 | Inhibition of tubulin polymerization |
| Similar derivatives | Lewis lung carcinoma | 20 | Disruption of microtubule dynamics |
Inhibition of Angiogenesis
In addition to its direct anticancer effects, this compound has been shown to inhibit angiogenesis—the formation of new blood vessels from existing ones—by targeting endothelial cells . This property is critical in cancer therapy as it can limit tumor growth by restricting its blood supply.
Study on Antitumor Efficacy
A notable study published in PubMed explored the synthesis and biological evaluation of various nitro compounds, including derivatives similar to this compound. The results indicated that these compounds significantly inhibited tumor growth in murine models, with some derivatives showing enhanced efficacy compared to established chemotherapeutics .
In Vitro Studies
In vitro assays demonstrated that this compound could induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction. These findings were corroborated by flow cytometry analyses which confirmed increased apoptotic cell populations upon treatment with the compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide?
- Methodology : The compound is synthesized via coupling reactions between substituted thiazole amines and nitrothiophene carboxylic acids. For example, analogous compounds like N-(4-(4-fluoro-2-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 18) were prepared by reacting 4-(4-fluoro-2-methylphenyl)-1,3-thiazol-2-amine with 5-nitro-2-thiophenecarboxylic acid under reflux in acetonitrile or DMF, followed by purification via column chromatography .
- Key Steps :
- Activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride).
- Amide bond formation under basic conditions (e.g., triethylamine or pyridine).
- Crystallization in polar solvents (e.g., acetonitrile) for high-purity yields .
Q. How is the structure of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm aromatic protons (δ 7.5–8.5 ppm) and carboxamide carbonyl signals (δ 165–170 ppm).
- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) align with calculated molecular weights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
